molecular formula C13H12O4 B12576664 4,5-Dimethoxy-2-naphthalenecarboxylic acid

4,5-Dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B12576664
M. Wt: 232.23 g/mol
InChI Key: ALIUJDACFKDRMB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-naphthalenecarboxylic acid (C₁₃H₁₂O₄) is a naphthalene derivative featuring two methoxy (-OCH₃) groups at the 4- and 5-positions and a carboxylic acid (-COOH) group at the 2-position. This compound belongs to a class of polyaromatic carboxylic acids, where substituent positions significantly influence physicochemical properties.

Properties

IUPAC Name

4,5-dimethoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIUJDACFKDRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- typically involves the methoxylation of 2-naphthalenecarboxylic acid. This can be achieved through the reaction of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C to facilitate the methoxylation process .

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant comparator is 3,5-dimethoxy-2-naphthalenecarboxylic acid (C₁₃H₁₂O₄, molecular weight 232.23), a positional isomer with methoxy groups at the 3- and 5-positions . Key differences arise from substituent arrangement, impacting electronic effects, steric interactions, and crystal packing.

Physicochemical Properties

Property 4,5-Dimethoxy-2-naphthalenecarboxylic Acid 3,5-Dimethoxy-2-naphthalenecarboxylic Acid
Molecular Formula C₁₃H₁₂O₄ C₁₃H₁₂O₄
Molecular Weight 232.23 (theoretical) 232.23 (observed)
Melting Point Not reported 167–171°C
Water Solubility Expected low (due to aromaticity) Low (similar to naphthalene derivatives)

Key Observations:

Melting Point: The 3,5-isomer’s melting point (167–171°C) reflects intermolecular hydrogen bonding between the carboxylic acid and methoxy groups.

Acidity : The electron-donating methoxy groups in the 4,5-positions may reduce carboxylic acid acidity compared to the 3,5-isomer due to increased electron density at the -COOH group.

Biological Activity

4,5-Dimethoxy-2-naphthalenecarboxylic acid (DMNCA) is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMNCA is characterized by the presence of two methoxy groups positioned at the 4 and 5 positions of the naphthalene ring, along with a carboxylic acid functional group. This unique structure influences its reactivity and biological activity, particularly in interactions with various enzymes and receptors.

Antimicrobial Properties

Research has indicated that DMNCA exhibits notable antimicrobial activity . Its structural features allow it to interact effectively with microbial targets, potentially leading to inhibition of growth or metabolic processes. Studies have shown that compounds with similar naphthalene structures often possess antimicrobial properties, suggesting that DMNCA could be explored further for applications in treating infections.

Anticancer Effects

DMNCA has also been investigated for its anticancer properties . The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with specific cellular pathways. In vitro studies have demonstrated that DMNCA can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The biological activity of DMNCA can be attributed to several mechanisms:

  • Enzyme Interaction : The methoxy groups facilitate binding interactions with enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : DMNCA may act as a ligand for certain receptors, affecting cellular signaling processes that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound has shown potential in scavenging free radicals, thereby exerting antioxidant effects which can protect cells from oxidative damage.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In a study comparing various naphthalene derivatives, DMNCA demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • A series of experiments on human cancer cell lines revealed that DMNCA reduced cell viability by inducing apoptosis through caspase activation . The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
  • Mechanistic Insights :
    • Computational studies have suggested that DMNCA interacts with the active sites of specific enzymes involved in cancer metabolism, providing insights into its potential as a targeted therapy .

Comparative Analysis

To better understand the unique properties of DMNCA, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
4,5-Dimethoxy-2-naphthalenecarboxylic acid (DMNCA)YesYesEnzyme inhibition; receptor binding
1,4-Dihydroxy-2-naphthoic acidModerateYesAhR agonism; anti-inflammatory
2-Naphthalenecarboxylic acidYesLimitedAntioxidant; enzyme inhibition

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